molecular formula C20H25N3O3S B2631081 N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-12-3

N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2631081
CAS No.: 863017-12-3
M. Wt: 387.5
InChI Key: VMQDNJPHTPGQPH-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex organic compound with the molecular formula C20H25N3O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Morpholino Intermediate: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Thiophene Ring Introduction: The thiophene ring is incorporated via a palladium-catalyzed cross-coupling reaction.

    Oxalamide Formation: The final step involves the formation of the oxalamide group through a condensation reaction between an amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    N1-benzyl-N2-(1-piperidinyl-1-(thiophen-2-yl)propan-2-yl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N1-benzyl-N2-(1-morpholino-1-(furan-2-yl)propan-2-yl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-benzyl-N2-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the presence of both a morpholine ring and a thiophene ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-benzyl-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15(18(17-8-5-13-27-17)23-9-11-26-12-10-23)22-20(25)19(24)21-14-16-6-3-2-4-7-16/h2-8,13,15,18H,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQDNJPHTPGQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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